molecular formula C12H24N2O4S B14782049 Tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate

Tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate

Cat. No.: B14782049
M. Wt: 292.40 g/mol
InChI Key: QGGZYSZZONCJRA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and an ethylsulfonylamino substituent at position 3. Such compounds are often utilized as building blocks for bioactive molecules due to their ability to modulate solubility, stability, and reactivity .

Properties

IUPAC Name

tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-7-6-8-14(9-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGZYSZZONCJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The compound’s synthesis revolves around two primary steps:

  • Formation of the Boc-protected piperidine scaffold .
  • Introduction of the ethylsulfonamide group at the 3-position .

Key intermediates include tert-butyl 3-aminopiperidine-1-carboxylate and tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate.

Method 1: Sulfonylation of Tert-Butyl 3-Aminopiperidine-1-Carboxylate

Synthesis of Tert-Butyl 3-Aminopiperidine-1-Carboxylate

This intermediate is prepared via hydrogenation of tert-butyl pyridine-3-carboxylate or resolution of racemic mixtures.

Hydrogenation of Pyridine Derivatives

A palladium-catalyzed hydrogenation of tert-butyl pyridine-3-carboxylate under acidic conditions (e.g., acetic acid) yields tert-butyl 3-aminopiperidine-1-carboxylate. Typical conditions include:

  • Catalyst : 5% Pd/C
  • Pressure : 0.6 MPa H₂
  • Temperature : 65°C
  • Yield : 73–91%.
Optical Resolution

Racemic tert-butyl 3-aminopiperidine-1-carboxylate is resolved using optically active mandelic acid, achieving enantiomeric excess (ee) >99%.

Sulfonylation with Ethylsulfonyl Chloride

The amine intermediate reacts with ethylsulfonyl chloride under basic conditions:

  • Reagents : Ethylsulfonyl chloride (1.2 eq), DIPEA (2.5 eq)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature
  • Reaction Time : 4–6 hours
  • Yield : 85–92%.

Mechanism : The amine attacks the electrophilic sulfur in ethylsulfonyl chloride, releasing HCl, which is neutralized by the base.

Method 2: Chlorosulfonation Follow by Amination

Synthesis of Tert-Butyl 3-(Chlorosulfonyl)Piperidine-1-Carboxylate

Piperidine-3-sulfonyl chloride is Boc-protected using di-tert-butyl dicarbonate:

  • Reagents : Boc₂O (1.1 eq), DMAP (0.1 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 78%.

Displacement with Ethylamine

The chlorosulfonyl intermediate reacts with ethylamine:

  • Conditions : Ethylamine (2.0 eq), K₂CO₃ (3.0 eq), DMF, 60°C, 12 hours
  • Yield : 70%.

Industrial-Scale Production

Optimized Sulfonylation Protocol

Industrial methods prioritize cost efficiency and scalability:

  • Solvent : Ethyl acetate (recyclable)
  • Base : Aqueous NaOH (2.0 eq)
  • Workup : Crystallization from heptane/ethyl acetate
  • Purity : >99% (HPLC).

Continuous Flow Hydrogenation

A continuous flow reactor enhances hydrogenation efficiency:

  • Residence Time : 30 minutes
  • Catalyst Loading : 1% Pd/Al₂O₃
  • Throughput : 5 kg/day.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Industrial Protocol
Starting Material Pyridine Chlorosulfonyl intermediate Pyridine derivative
Key Step Hydrogenation Chlorosulfonation Continuous hydrogenation
Yield (%) 85–92 70–78 90–95
Stereochemical Control High (via resolution) Moderate High (catalytic)
Scalability Moderate Low High

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Over-sulfonylation : Mitigated by slow addition of ethylsulfonyl chloride.
  • Racemization : Controlled by low-temperature reactions (<10°C).

Solvent Selection

  • Polar aprotic solvents (DMF, THF) : Improve sulfonyl chloride solubility but may require rigorous drying.
  • DCM : Preferred for small-scale reactions due to easy removal.

Emerging Techniques

Photochemical Sulfonylation

A recent patent describes visible-light-mediated sulfonylation using Ru(bpy)₃²⁺ as a photocatalyst, achieving 88% yield at room temperature.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic tert-butyl 3-aminopiperidine-1-carboxylate achieves 98% ee.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfonylamino group can form hydrogen bonds with proteins, affecting their structure and function. The piperidine ring can interact with enzyme active sites, potentially inhibiting or modifying their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Functionality The ethylsulfonylamino group in the target compound contrasts with bulkier substituents like tosyl-pyrrolopyrazine () and dibenzylamino-nitropyrimidinyl (). Nitro-containing analogs () exhibit electron-deficient aromatic systems, favoring electrophilic substitution reactions, whereas the ethylsulfonyl group may act as a directing group in further functionalization.

Synthetic Efficiency The tosyl-pyrrolopyrazine derivative () achieved a 74% yield after chromatography, suggesting efficient coupling despite its complexity.

Physical Properties Hydrophilic substituents like 2-hydroxyethyl () result in liquid states, whereas aromatic or nitro-substituted analogs are typically solids. The ethylsulfonylamino group may confer intermediate polarity, influencing solubility in organic/aqueous mixtures.

Analytical Trends LC/MS and TLC data correlate with substituent polarity. For example, the dibenzylamino-nitropyrimidinyl analog () has a lower TLC Rf (0.23) than its aminomethyl counterpart (Rf 0.56, ), reflecting increased polarity due to the nitro group . The target compound’s ethylsulfonyl group may yield intermediate retention times.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(ethylsulfonylamino)piperidine-1-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step processes. For analogous piperidine derivatives (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-triazol-3-yl)piperidine-1-carboxylate), the triazole ring is formed first via cyclopropylamine and thiocyanate reactions, followed by coupling with tert-butyl carbamate under reflux in dichloromethane . For the ethylsulfonylamino group, sulfonylation of a piperidine intermediate using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) is recommended. Catalysts like DMAP and optimized solvent systems (e.g., dichloromethane at 0–20°C) improve efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can researchers safely handle this compound given limited toxicity data?

  • Methodological Answer : Based on SDS for structurally similar tert-butyl piperidine derivatives, assume acute toxicity risks. Use fume hoods, nitrile gloves, and flame-resistant lab coats to prevent skin/eye contact . In case of exposure, rinse affected areas with water for 15 minutes and consult a physician . Store in airtight containers at –20°C, away from strong oxidizers or acids to avoid decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on tert-butyl (~1.4 ppm singlet) and sulfonyl proton environments (δ 3.0–4.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and sulfonamide (S=O, ~1350–1150 cm<sup>-1</sup>) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?

  • Methodological Answer : Side reactions (e.g., over-sulfonylation or hydrolysis) are minimized by:

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .
  • Stoichiometry : Use a 1.1:1 molar ratio of sulfonyl chloride to amine to avoid excess reagent .
  • Solvent Selection : Anhydrous dichloromethane or THF prevents hydrolysis; molecular sieves absorb moisture .
  • Workup : Quench with ice-cold water and extract with ethyl acetate to isolate the product .

Q. How should researchers resolve contradictions in reported synthetic yields for similar compounds?

  • Methodological Answer : Discrepancies in yields (e.g., 89% vs. 70% for analogous tert-butyl piperidines) arise from:

  • Reagent Purity : Use freshly distilled triethylamine to avoid amine degradation .
  • Catalyst Variability : Screen catalysts (e.g., DMAP vs. pyridine) for optimal activity .
  • Scale Differences : Pilot small-scale reactions (1–5 mmol) before scaling up; monitor exotherms .
  • Analytical Validation : Cross-check yields via HPLC and <sup>1</sup>H NMR integration .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on sulfonamide H-bonding and tert-butyl hydrophobic pockets .
  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for reaction planning .
  • MD Simulations : GROMACS simulations predict solubility and membrane permeability based on logP (~2.5 estimated via PubChem tools) .

Q. How can stability issues in long-term storage be addressed?

  • Methodological Answer :

  • Lyophilization : Convert to a stable powder under vacuum to prevent hydrolysis .
  • Inert Atmosphere : Store under argon in amber vials to block light/oxygen degradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

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